2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Overview
Description
2-{5-METHYL-7-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a useful research compound. Its molecular formula is C20H15N5O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione is 357.12257474 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Chemistry and Structural Analysis A study by Fonari et al. (2004) investigated novel pyrimidine derivatives for their suitability as ligands in co-crystallization processes, leading to the formation of 2D and 3D networks through extensive hydrogen bonding intermolecular interactions. This research emphasizes the potential of specific pyrimidine derivatives in creating hydrogen-bonded supramolecular assemblies, highlighting their relevance in structural chemistry and materials science Fonari, M., Simonov, Y., Chumakov, Y., Bocelli, G., Ganin, E., & Yavolovskii, A. (2004). Supramolecular Chemistry.
Synthetic Routes and Chemical Transformations Research by Scartoni et al. (1979) delves into the chemical reactions of phthalimidin-2-ylacetic acid derivatives, providing a new route to isoindolobenzazepines. This demonstrates the compound's utility in synthetic organic chemistry, showcasing its versatility in the synthesis of complex heterocyclic compounds Scartoni, V., Fiaschi, R., Catalano, S., Morelli, I., & Marsili, A. (1979). Journal of The Chemical Society-perkin Transactions 1.
Photophysical Properties for Sensing Applications A study by Akshaya et al. (2016) focused on the synthesis of a novel phthalimide derivative, investigating its solvatochromic behaviour and dipole moments in different solvents. This research indicates potential applications in sensing and molecular electronics, where solvatochromic shifts and dipole moments play critical roles Akshaya, K., Varghese, A., Lobo, P. L., Kumari, R., & George, L. (2016). Journal of Molecular Liquids.
Antimicrobial Activity Studies Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study showcases the compound's potential in medicinal chemistry as a precursor for developing new antibacterial agents Lahmidi, S., Anouar, E., El Hamdaoui, L., Ouzidan, Y., Kaur, M., Jasinski, J., Sebbar, N. K., Essassi, E., & El Moussaouiti, M. (2019). Journal of Molecular Structure.
Mechanism of Action
Future Directions
The future research directions include finding new and efficient methodologies for accessing new 1,2,4-triazolo-containing scaffolds which would be very useful for the discovery of new drug candidates . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .
Properties
IUPAC Name |
2-(5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2/c1-12-11-16(13-7-3-2-4-8-13)25-19(21-12)22-20(23-25)24-17(26)14-9-5-6-10-15(14)18(24)27/h2-11,16H,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDOEPZSVXKKRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N2C(=NC(=N2)N3C(=O)C4=CC=CC=C4C3=O)N1)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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